4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
Description
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a difluoromethoxy group, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C13H14F2N4O2S |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H14F2N4O2S/c1-3-11-17-18-13(22)19(11)16-7-8-4-5-9(21-12(14)15)10(6-8)20-2/h4-7,12H,3H2,1-2H3,(H,18,22)/b16-7+ |
InChI Key |
PJYAVWNEPOEFGG-FRKPEAEDSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(F)F)OC |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- {[4-(difluoromethoxy)phenyl]methyl}(octyl)amine
- {[4-(difluoromethoxy)phenyl]methyl}[2-(4-fluorophenyl)ethyl]amine
- {[4-(difluoromethoxy)phenyl]methyl}[(4-ethylphenyl)methyl]amine
Uniqueness
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of both difluoromethoxy and methoxyphenyl groups, along with the triazole ring, provides a distinct chemical profile that can be leveraged for various scientific and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
